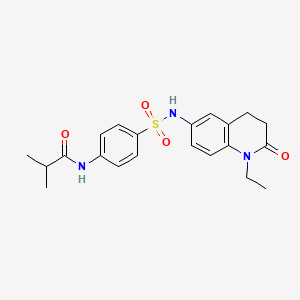
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodology and Characterization
The development of new synthetic methodologies involving N-(4-(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide is a vital area of research. Studies focus on the acetylation of related amino compounds to afford tetrahydrooxazino and pyrimidinone derivatives, which are precursors for further chemical transformations. These methodologies allow for the exploration of pharmacological activities of newly synthesized compounds, characterized by spectral analyses including melting point, TLC, FT IR, and NMR spectroscopy (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Antimicrobial Activity
Another significant application lies in the potential antimicrobial properties of compounds derived from or related to this compound. For instance, new quinazolines with structural similarities have been synthesized and screened for antibacterial and antifungal activities, demonstrating potential as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of compounds within this chemical family reveal insights into their molecular configurations and interactions. Such studies elucidate the three-dimensional network structures of these compounds, providing a foundation for understanding their chemical and biological properties (Yassir Filali Baba, Sonia Hayani, T. Hökelek, M. Kaur, J. Jasinski, N. K. Sebbar, Y. Kandri Rodi, 2019).
Enantioselective Synthesis
The enantioselective synthesis of 2-substituted 2-phenylethylamines, employing lithiation-substitution sequences, showcases the utility of this compound in asymmetric synthesis. This methodology facilitates the production of enantioenriched dihydroisoquinolines and tetrahydroisoquinoline, emphasizing its significance in the synthesis of chiral molecules (J. Laumer, Dwight D. Kim, P. Beak, 2002).
Dopamine Agonist Properties
Research into the dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including those structurally related to this compound, highlights the relevance of these compounds in neuroscience and pharmacology. Such studies contribute to the understanding of dopamine-like activity and its implications for treating disorders of the heart rhythm (J. N. Jacob, D. Nichols, J. Kohli, D. Glock, 1981).
properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-24-19-11-8-17(13-15(19)5-12-20(24)25)23-29(27,28)18-9-6-16(7-10-18)22-21(26)14(2)3/h6-11,13-14,23H,4-5,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHSSLLFTWUGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2707545.png)
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2707547.png)
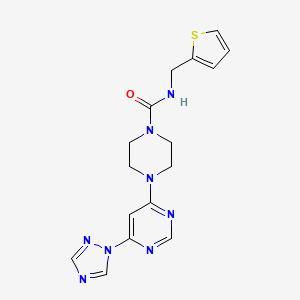
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)
![N-[3-Oxo-3-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2707555.png)
![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)
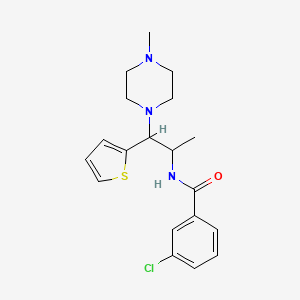
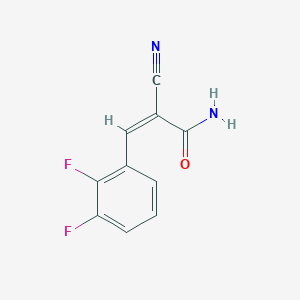
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2707559.png)
![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)
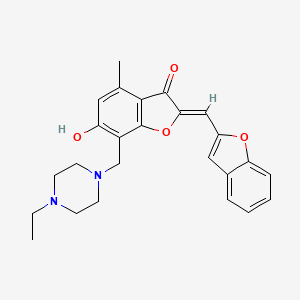
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)
![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)
![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)